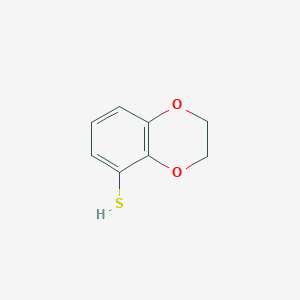

2,3-Dihydro-1,4-benzodioxine-5-thiol

Description

Historical Development and Synthetic Evolution of the 1,4-Benzodioxine Core in Heterocyclic Chemistry

The 2,3-dihydro-1,4-benzodioxine, often simply referred to as the 1,4-benzodioxane (B1196944) scaffold, is a privileged heterocyclic motif that has garnered significant attention in medicinal and materials chemistry. mdpi.com Its inherent structural features and synthetic accessibility have made it a versatile building block in the design of a wide array of functional molecules. scirp.org

The historical development of synthetic routes to the 1,4-benzodioxine core is rooted in classical organic reactions, with the Williamson ether synthesis being a foundational method. masterorganicchemistry.comwikipedia.org This reaction typically involves the condensation of a catechol derivative with a 1,2-dihaloethane or a related dielectrophile in the presence of a base. nih.gov This approach has proven robust for the preparation of a variety of substituted 1,4-benzodioxine derivatives. nih.gov

Over the years, the synthetic evolution of this core has expanded to include more sophisticated and efficient methodologies. These include transition metal-catalyzed cross-coupling reactions and intramolecular cyclization strategies, which have allowed for greater control over regioselectivity and the introduction of diverse functionalities. researchgate.net For instance, the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), a related derivative, has been achieved through the alkylation of a methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909), followed by hydrolysis and amidation. nih.gov Such synthetic advancements have paved the way for the exploration of a wide chemical space around the 1,4-benzodioxine nucleus, enabling the fine-tuning of its physicochemical properties for various applications. scirp.org

Significance of Sulfur-Containing Heterocycles in Organic Synthesis and Functional Materials

Sulfur-containing heterocycles represent a critically important class of compounds in organic chemistry, with their significance spanning from pharmaceuticals to advanced functional materials. researchgate.net The unique electronic properties and reactivity of the sulfur atom impart distinct characteristics to these molecules. In the realm of organic synthesis, sulfur heterocycles serve as versatile intermediates and building blocks for the construction of complex molecular architectures. nih.gov

The applications of sulfur-containing compounds in functional materials are particularly noteworthy. The ability of sulfur to participate in various bonding interactions and its redox activity make these compounds suitable for a range of applications, including conductive polymers, molecular electronics, and sensors. openmedicinalchemistryjournal.commdpi.comtaylorfrancis.com For example, thiol-functionalized molecules have been investigated as molecular linkers to enhance the electronic transport properties of nanomaterials. arxiv.org The strong affinity of the thiol group for metal surfaces also makes it an ideal anchor for the formation of self-assembled monolayers, a key technology in surface chemistry and nanotechnology. mdpi.com Furthermore, the incorporation of sulfur-containing moieties into polymer backbones can significantly influence their mechanical, thermal, and optical properties. researchgate.net

Rationale for Dedicated Research on Thiol-Functionalized 2,3-Dihydro-1,4-benzodioxine Systems

The dedicated research into thiol-functionalized 2,3-dihydro-1,4-benzodioxine systems, such as 2,3-dihydro-1,4-benzodioxine-5-thiol, stems from a logical convergence of the advantageous properties of both the 1,4-benzodioxine core and the thiol functional group. The 1,4-benzodioxine moiety is known to possess interesting electronic properties and can act as a rigid scaffold for the precise positioning of functional groups.

The introduction of a thiol group at the 5-position of the 2,3-dihydro-1,4-benzodioxine ring is a strategic synthetic modification that opens up a plethora of possibilities for further chemical transformations and applications. The thiol group is a versatile handle for a variety of chemical reactions, including nucleophilic substitution, oxidation to sulfonic acids, and the formation of disulfides. This reactivity allows for the facile introduction of a wide range of other functional groups, enabling the synthesis of diverse libraries of compounds for biological screening or materials science applications.

Moreover, the thiol group itself imparts valuable properties to the molecule. As previously mentioned, its ability to bind to metal surfaces is a key feature in the development of molecular electronics and sensors. The incorporation of a thiol-functionalized benzodioxine could therefore lead to novel materials with tailored electronic and interfacial properties. In the context of medicinal chemistry, the thiol group can participate in important biological interactions, and its presence can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The strategic placement of a thiol on the benzodioxine scaffold could lead to the development of novel therapeutic agents with unique mechanisms of action.

While direct and extensive research on this compound is not yet widely published, the rationale for its investigation is firmly grounded in the established principles of organic and materials chemistry. The combination of a well-regarded heterocyclic core with a highly versatile and functional sulfur-containing group presents a compelling case for its synthesis and the exploration of its properties and potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-thiol |

InChI |

InChI=1S/C8H8O2S/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-3,11H,4-5H2 |

InChI Key |

NSMRXHVDVYBQSF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2S |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 1,4 Benzodioxine 5 Thiol and Its Structural Analogues

Established Synthetic Pathways to the 2,3-Dihydro-1,4-benzodioxine Scaffold

The construction of the benzodioxine core is a well-documented field, with several reliable methods at the disposal of synthetic chemists.

The most prevalent method for constructing the 2,3-dihydro-1,4-benzodioxine scaffold is through intermolecular cyclization, often employing a variation of the Williamson ether synthesis. This strategy typically involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a suitable two-carbon electrophile. A common and effective approach is the reaction of a substituted catechol with 1,2-dihaloethanes, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in the presence of a base.

For instance, the synthesis of methyl 2,3-dihydrobenzo[b] nih.govorganic-chemistry.orgdioxine-5-carboxylate, a precursor for various C-5 functionalized derivatives, begins with methyl 2,3-dihydroxybenzoate. This starting material is alkylated with 1,2-dibromoethane using potassium carbonate (K₂CO₃) as the base in a solvent like dimethylformamide (DMF) under reflux conditions. nih.gov This reaction proceeds via a double nucleophilic substitution, where the two hydroxyl groups of the catechol derivative displace the bromide ions to form the six-membered dioxine ring. nih.gov Another example involves the reaction of pyrocatechol (B87986) with a suitably activated diol derivative in the presence of a base to form the benzodioxine ring. mdpi.com

Table 1: Examples of Intermolecular Cyclization for Benzodioxine Synthesis

| Starting Material | Reagent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ / DMF | Methyl 2,3-dihydrobenzo[b] nih.govorganic-chemistry.orgdioxine-5-carboxylate | nih.gov |

Cycloaddition reactions provide an alternative route to the benzodioxine framework. Specifically, the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, can be utilized. In this approach, an ortho-benzoquinone acts as a heterodienophile, reacting with an electron-rich diene. This reaction can proceed through a two-step mechanism where an initial [4+2] adduct undergoes a mdpi.commdpi.com sigmatropic rearrangement to yield the final benzodioxin product. This method is particularly useful for creating substituted benzodioxin systems with specific stereochemistry dictated by the cycloaddition transition state.

While ring expansion and contraction reactions are powerful tools in organic synthesis for forming various ring sizes, their application in the direct synthesis of the 2,3-dihydro-1,4-benzodioxine core is not commonly reported. These methodologies, such as pinacol-type rearrangements or Demyanov ring expansions, typically involve carbocationic intermediates that rearrange to form a larger or smaller ring. In principle, a suitably substituted seven-membered ring could contract, or a five-membered ring fused to the aromatic system could expand to form the dioxine ring, but these are not standard synthetic pathways for this particular scaffold.

Lithiation, particularly Directed ortho-Metalation (DoM), is a key strategy for the regioselective functionalization of aromatic rings. wikipedia.org In DoM, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho-position. organic-chemistry.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

For the benzodioxine system, the two ether oxygens are weak Lewis bases and can direct lithiation. However, stronger DMGs, such as amides (-CONR₂), carbamates (-OCONR₂), or sulfonamides, provide much more reliable and efficient control. organic-chemistry.orguwindsor.ca By placing a powerful DMG at a specific position on the benzodioxine ring, one can selectively functionalize the adjacent carbon. For example, a DMG at the C-6 position would direct lithiation to the C-5 position. This allows for the precise introduction of precursors that could later be converted to a thiol group.

Direct and Indirect Approaches for the Introduction of the Thiol Functionality at the C-5 Position

Direct methods for the introduction of a thiol group onto the C-5 position of the pre-formed 2,3-dihydro-1,4-benzodioxine scaffold are not prominently described in the literature. Therefore, synthetic strategies rely heavily on indirect approaches, where a different functional group is first installed at the C-5 position and subsequently converted into the desired thiol.

A highly viable and well-established indirect route is the Newman-Kwart Rearrangement (NKR) . organic-chemistry.orgwikipedia.org This thermal or palladium-catalyzed reaction transforms phenols into thiophenols via a multi-step sequence. wikipedia.orgorganic-chemistry.org

The proposed synthesis of 2,3-Dihydro-1,4-benzodioxine-5-thiol via the NKR would proceed as follows:

Phenol Formation : The synthesis would start from a precursor that allows the generation of 5-hydroxy-2,3-dihydro-1,4-benzodioxine. This can be achieved, for example, by Baeyer-Villiger oxidation of 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde (B1586641) or demethylation of 5-methoxy-2,3-dihydro-1,4-benzodioxine.

Thiocarbamate Formation : The 5-hydroxy derivative is treated with a dialkylthiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form the O-aryl thiocarbamate. wikipedia.org

Rearrangement : The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C) to induce an intramolecular rearrangement, where the thiocarbamoyl group migrates from the oxygen to the aromatic ring, forming the thermodynamically more stable S-aryl thiocarbamate. organic-chemistry.orgwikipedia.org Palladium-catalyzed versions of the NKR can achieve this transformation at significantly lower temperatures (e.g., 100 °C). organic-chemistry.org

Hydrolysis : The resulting S-(2,3-dihydro-1,4-benzodioxin-5-yl) thiocarbamate is hydrolyzed under basic conditions (e.g., with NaOH) to cleave the carbamate (B1207046) and yield the final product, this compound. wikipedia.org

Another plausible indirect method involves the use of a Sandmeyer-type reaction starting from 5-amino-2,3-dihydro-1,4-benzodioxin. This amine can be synthesized by the reduction of a corresponding nitro compound. The amino group is then converted to a diazonium salt using nitrous acid (e.g., from NaNO₂ and HCl). The diazonium salt can then be treated with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to furnish the target thiol.

Table 2: Proposed Indirect Synthetic Routes to this compound

| Pathway | Starting Material | Key Intermediate(s) | Key Reaction(s) |

|---|---|---|---|

| Newman-Kwart Rearrangement | 5-Hydroxy-2,3-dihydro-1,4-benzodioxine | O-(2,3-dihydro-1,4-benzodioxin-5-yl) thiocarbamate; S-(2,3-dihydro-1,4-benzodioxin-5-yl) thiocarbamate | Thiocarbamoylation; Thermal/Pd-catalyzed rearrangement; Hydrolysis |

Regioselective and Stereoselective Synthesis of 2,3-Dihydro-1,4-benzodioxine Derivatives

Control over regiochemistry and stereochemistry is paramount in the synthesis of complex organic molecules.

Regioselectivity : The regiochemical outcome of reactions on the benzodioxine ring system is typically controlled by starting with an appropriately substituted benzene (B151609) derivative. For instance, to synthesize a C-5 substituted benzodioxine, one would begin with a 2,3-disubstituted benzene, such as 2,3-dihydroxybenzoic acid. nih.gov The carboxylic acid group at what will become the C-5 position dictates the regiochemistry of the final product. Subsequent functional group interconversions on this group allow for the synthesis of various C-5 derivatives, such as the corresponding carboxamide. nih.gov Electrophilic aromatic substitution reactions (e.g., nitration) on a C-5 substituted benzodioxine can also be regioselective, with the existing substituent and the dioxine ring directing the position of the incoming electrophile. nih.gov

Stereoselectivity : When the 2,3-dihydro-1,4-benzodioxine scaffold contains stereocenters, controlling the stereochemistry becomes crucial. This is often the case for derivatives substituted at the C-2 or C-3 positions. Stereoselective synthesis can be achieved through various means:

Chiral Pool Synthesis : Starting from a chiral precursor, such as D-Mannitol, allows for the synthesis of enantiomerically pure benzodioxine derivatives. mdpi.com

Diastereomer Separation : When a reaction creates a new stereocenter on a substituent attached to a chiral benzodioxine, a mixture of diastereomers may be formed. These can often be separated using chromatographic techniques. mdpi.com The absolute configuration of the separated diastereomers can then be determined using methods like 2D-NOESY NMR analysis in conjunction with molecular modeling. mdpi.com

Asymmetric Catalytic Hydrogenation for Chiral Induction

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, providing access to enantiomerically pure compounds that are vital in the pharmaceutical industry. ajchem-b.com While early methods for producing enantiomerically enriched 2,3-dihydro-1,4-benzodioxine compounds relied on chiral building blocks or enzymatic resolutions, recent focus has shifted to the use of chiral catalysts. nih.gov

A highly versatile catalyst system, [Ir(cod)Cl]2/BIDIME-dimer, has been developed for the asymmetric hydrogenation of various 2-substituted 1,4-benzodioxines, yielding the corresponding chiral 1,4-benzodioxanes with excellent enantioselectivities. nih.gov This approach is effective for a wide range of substrates, including those with alkyl, aryl, heteroaryl, and carbonyl groups at the 2-position. nih.gov The process typically achieves high conversions and enantiomeric ratios (er) up to 99:1. nih.gov The development of such catalytic systems represents a significant advancement, enabling the direct and efficient synthesis of challenging chiral benzodioxanes. nih.gov The versatility of transition metal catalysts, often complexed with chiral ligands, is central to inducing asymmetry during the hydrogenation process. ajchem-b.com

| Substrate (Substituent at 2-position) | Product | Conversion (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Cyclopropyl | 2-Cyclopropyl-2,3-dihydro-1,4-benzodioxane | >99 | 94:6 |

| Cyclobutyl | 2-Cyclobutyl-2,3-dihydro-1,4-benzodioxane | >99 | 96:4 |

| Cyclopentyl | 2-Cyclopentyl-2,3-dihydro-1,4-benzodioxane | >99 | 97:3 |

| Cyclohexyl | 2-Cyclohexyl-2,3-dihydro-1,4-benzodioxane | >99 | 98:2 |

| Phenyl | 2-Phenyl-2,3-dihydro-1,4-benzodioxane | >99 | 99:1 |

Electrochemical Synthesis in the Generation of Functionalized Benzodioxines

Electrochemical synthesis has emerged as a powerful tool in organic chemistry, offering green and efficient pathways for the formation of complex molecules. beilstein-journals.org This methodology relies on the direct interaction of substrate molecules with an electrode surface, where electron transfer processes generate highly reactive intermediates such as radical cations and anions. nih.gov These species can then undergo a variety of downstream functionalization reactions.

In the context of benzodioxine-related structures, electrochemical methods can be employed to generate functionalized derivatives. For instance, the anodic oxidation of hydroquinone (B1673460) derivatives can produce benzoquinones, which are versatile intermediates. academie-sciences.fr These electrochemically generated species can then react with various nucleophiles in Michael addition-type reactions to yield highly substituted aromatic compounds. academie-sciences.fr While direct electrochemical synthesis of this compound is not extensively documented, the principles can be applied to the functionalization of the benzodioxine scaffold. The electrochemical oxidation of a pre-existing benzodioxine could generate a radical cation, priming the aromatic ring for nucleophilic attack by a sulfur-containing species. Similarly, the oxidation of sulfur-containing compounds can be achieved electrochemically, as seen in the synthesis of sulfoxide (B87167) and sulfone metabolites of phenothiazine (B1677639) derivatives. mdpi.com This approach avoids the need for harsh chemical oxidants and often proceeds under mild conditions. mdpi.com

| Electrochemical Strategy | Reactive Intermediate | Potential Application for Benzodioxines | Reference Principle |

|---|---|---|---|

| Anodic Oxidation of Benzodioxine | Radical Cation | Nucleophilic addition of a thiol (R-SH) | nih.gov |

| Anodic Oxidation of Hydroquinone | p-Benzoquinone | Diels-Alder reaction to form benzodioxin ring | nih.gov |

| Oxidation in Presence of Amines | Substituted Benzoquinone | Generation of amino-functionalized scaffolds | academie-sciences.fr |

| Oxidation of Sulfur Heterocycles | Sulfoxide/Sulfone | Modification of sulfur-containing functional groups | mdpi.com |

Control of Regioselectivity through Solvent and Substrate Dependence

Regioselectivity, the control of the position at which a chemical reaction occurs, is a cornerstone of modern organic synthesis. In the synthesis of functionalized benzodioxines, achieving the desired substitution pattern on the aromatic ring is critical. The outcome of a reaction can be profoundly influenced by reaction conditions, particularly the choice of solvent, as well as the inherent electronic and steric properties of the substrate.

Solvents can steer the regiochemical outcome of a reaction by differentially stabilizing transition states leading to different products. For example, a polar solvent might favor a reaction pathway that involves a more polar transition state, thereby directing a substituent to a specific position. Furthermore, the substrate's structure plays a crucial role. Pre-existing functional groups on the benzodioxine ring direct incoming electrophiles or nucleophiles to specific positions (ortho, meta, or para) based on their electron-donating or electron-withdrawing nature. Computational studies combined with experimental work have shown that even subtle changes, such as the dynamics of flexible loops in an enzyme's active site, can completely shift the regioselectivity of a reaction by controlling substrate positioning and access to the reactive site, effectively shielding it from the bulk solvent. nih.gov This principle of controlled substrate orientation and microenvironment is mirrored in synthetic chemistry, where directing groups and specific solvent environments are used to achieve high regioselectivity.

| Factor | Mechanism of Control | Example Effect on Benzodioxine Ring |

|---|---|---|

| Solvent Polarity | Stabilization of charged intermediates or transition states. | A polar aprotic solvent like DMF might favor substitution at a position that develops partial charge in the transition state. |

| Substrate Electronics (e.g., Ether oxygens) | Directs electrophiles to ortho/para positions through resonance effects. | Electrophilic aromatic substitution is directed to positions ortho and para to the dioxine ring's oxygen atoms. |

| Steric Hindrance | Blocks access of reagents to sterically crowded positions. | Substitution may be favored at a less hindered position on the aromatic ring. |

| Directing Groups | Coordinate with reagents or electronically activate/deactivate specific positions. | A pre-existing carboxyl or nitro group would direct incoming electrophiles to the meta position relative to itself. |

Modern Methodologies for the Synthesis of Oxygen- and Sulfur-Containing Heterocycles

The synthesis of heterocycles containing oxygen and sulfur atoms is of immense interest due to their prevalence in biologically active compounds and functional materials. benthamdirect.comresearchgate.net Modern synthetic chemistry has moved towards developing more sustainable and efficient methods, with visible-light-induced reactions emerging as a particularly powerful and green strategy. benthamdirect.com

Visible-Light Induced Reaction Pathways

Visible-light-mediated reactions have become a prominent strategy for constructing diverse organic molecules under exceptionally mild conditions. researchgate.net This approach typically involves a photocatalyst that absorbs visible light and initiates a single-electron transfer (SET) process, generating radical intermediates that drive the reaction forward. acs.org A key advantage of this method is that reactions can often be conducted at room temperature, which preserves sensitive functional groups. benthamdirect.com

This technology is well-suited for the synthesis of oxygen- and sulfur-containing heterocycles. benthamdirect.com For example, visible-light photocatalysis can be used to generate sulfonyl radicals from readily available precursors like sodium sulfinates. nih.gov These radicals can then participate in cascade reactions to build complex heterocyclic scaffolds. nih.gov The methods are diverse, including photocatalytic formal cycloadditions, radical-mediated olefin functionalization/cyclization cascades, and the generation and cyclization of N-centered radicals. acs.org These pathways provide efficient access to a wide variety of five- and six-membered heterocycles. acs.orgnih.gov The use of visible light as a traceless and sustainable reagent aligns with the principles of green chemistry, making it an attractive alternative to traditional synthetic methods that may require harsh conditions or toxic reagents. benthamdirect.comresearchgate.net

| Reaction Type | Reactants | Photocatalyst/Conditions | Product Type | Reference Principle |

|---|---|---|---|---|

| Tandem Radical Addition/Cyclization | 2-Alkynylarylethers and Sulfonyl Chlorides | Photocatalyst-free, visible light | Sulfonyl-functionalized Dihydrobenzofurans | researchgate.net |

| [4+2] Radical Cyclization | N-methylanilines and Maleimides | Organic Dye (e.g., Eosin Y) | Tetrahydroquinolines | nih.gov |

| Radical Cascade Cyclization | Polyenes | Eosin Y, Green LEDs | Oxygen-containing heterocycles | nih.gov |

| Intermolecular Radical Cyclization | Unsaturated Hydrazones | Photoredox Catalyst | Pyrazoline and Pyridazine derivatives | acs.org |

Chemical Reactivity and Derivatization Strategies for 2,3 Dihydro 1,4 Benzodioxine 5 Thiol

Transformations Involving the Thiol (-SH) Group

The thiol group is a versatile functional group that readily participates in a variety of chemical reactions, including oxidation, alkylation, acylation, and cyclization. These transformations provide avenues for the synthesis of diverse molecular architectures based on the 2,3-dihydro-1,4-benzodioxine scaffold.

Oxidation Reactions Leading to Disulfides, Sulfoxides, and Sulfones

The oxidation of thiols is a fundamental transformation in organic chemistry. Depending on the oxidizing agent and reaction conditions, 2,3-dihydro-1,4-benzodioxine-5-thiol can be converted into the corresponding disulfide, sulfoxide (B87167), or sulfone.

Mild oxidizing agents, such as air or iodine, typically facilitate the formation of the disulfide dimer, bis(2,3-dihydro-1,4-benzodioxin-5-yl) disulfide. This reaction proceeds via a radical mechanism or through the formation of a sulfenyl intermediate.

Stronger oxidizing agents, like hydrogen peroxide or peroxy acids, are required to achieve higher oxidation states. The controlled oxidation can yield the corresponding sulfoxide, 2,3-dihydro-1,4-benzodioxin-5-sulfinylmethane, which can be further oxidized to the sulfone, 2,3-dihydro-1,4-benzodioxin-5-sulfonylmethane. The choice of oxidant and stoichiometry is crucial to selectively obtain the desired oxidation product.

| Starting Material | Oxidizing Agent | Product | Oxidation State of Sulfur |

| This compound | Air, I2 | Bis(2,3-dihydro-1,4-benzodioxin-5-yl) disulfide | -1 |

| This compound | H2O2 (1 eq.) | 2,3-Dihydro-1,4-benzodioxin-5-sulfoxide | 0 |

| This compound | H2O2 (excess) | 2,3-Dihydro-1,4-benzodioxin-5-sulfone | +2 |

Alkylation Reactions of the Thiol Moiety

The thiol group of this compound is nucleophilic and can be readily alkylated with various electrophiles. In the presence of a base, the thiol is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with alkyl halides, tosylates, or other alkylating agents to form thioethers.

For instance, the reaction of this compound with an alkyl bromide in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate would yield the corresponding 5-(alkylthio)-2,3-dihydro-1,4-benzodioxine. The choice of the alkylating agent allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

Acylation Reactions of the Thiol Moiety

Similar to alkylation, the thiol group can undergo acylation to form thioesters. The reaction typically involves the treatment of this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine.

The resulting thioesters are valuable synthetic intermediates and can exhibit interesting biological activities. The acylation of a related 5H-2,3-benzodiazepine with acyl halides has been shown to proceed readily, highlighting the general reactivity of such functional groups in heterocyclic systems. rsc.org This suggests that this compound would react in a similar fashion to produce S-(2,3-dihydro-1,4-benzodioxin-5-yl) thioesters.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Triazolothiadiazoles)

A key derivatization strategy for thiol-containing heterocycles is their use as precursors for the synthesis of fused heterocyclic systems. For this to be applicable to this compound, it would first need to be converted to a derivative containing an adjacent amino group, such as a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative.

Following the synthesis of such a precursor, reaction with various electrophiles can lead to the formation of fused ring systems. For example, treatment with substituted aryl hydrazonoyl chlorides can yield triazolothiadiazine derivatives. doaj.orgresearchgate.net This cyclization reaction involves the nucleophilic attack of the thiol and the amino group on the electrophilic centers of the reagent, leading to the formation of a new heterocyclic ring fused to the triazole. This approach has been successfully employed for the synthesis of various biologically active triazolothiadiazines. mdpi.comderpharmachemica.com

| Precursor | Reagent | Fused Heterocyclic System |

| 4-Amino-5-(2,3-dihydro-1,4-benzodioxin-5-yl)-4H-1,2,4-triazole-3-thiol | Aryl hydrazonoyl chlorides | 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)- mdpi.comresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.goveurekaselect.comthiadiazine |

Formation of Schiff Bases via Related Amino-Thiol Derivatives

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. To utilize this compound in Schiff base formation, it must first be converted into an amino-thiol derivative. A common precursor for such reactions is a 3-substituted-4-amino-5-mercapto-1,2,4-triazole.

Once the 4-amino-5-(2,3-dihydro-1,4-benzodioxin-5-yl)-4H-1,2,4-triazole-3-thiol is synthesized, it can be reacted with a variety of aromatic aldehydes to form the corresponding Schiff bases. lew.ro These reactions are typically catalyzed by a small amount of acid and proceed with the elimination of a water molecule. sciensage.info The resulting Schiff bases are often crystalline solids and are of interest due to their diverse biological activities. nih.govnih.govjptcp.com

Reactivity and Functionalization of the 2,3-Dihydro-1,4-benzodioxine Core

The 2,3-dihydro-1,4-benzodioxine ring system is a common scaffold in many biologically active compounds. eurekaselect.commdpi.com The aromatic portion of this core is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.

A notable example of the functionalization of this core is the nitration of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492). nih.gov Treatment with a mixture of nitric acid and trifluoroacetic acid leads to the introduction of a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents on the ring. Subsequent reduction of the nitro group can provide an amino group, which can then be further derivatized. nih.gov

Other electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are also expected to be feasible on the 2,3-dihydro-1,4-benzodioxine core, providing a wide range of possibilities for the synthesis of novel derivatives. The reactivity and regioselectivity of these reactions will be influenced by the electronic nature of the substituents already present on the aromatic ring.

| Reaction | Reagents | Product |

| Nitration | HNO3, CF3COOH | Nitro-2,3-dihydro-1,4-benzodioxine-5-thiol |

| Halogenation | X2, Lewis Acid | Halo-2,3-dihydro-1,4-benzodioxine-5-thiol |

| Sulfonation | H2SO4 | This compound-sulfonic acid |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the 2,3-dihydro-1,4-benzodioxine scaffold is susceptible to electrophilic aromatic substitution (EAS). The existing substituents—the thiol group at C-5 and the two ether oxygen atoms of the dioxine ring—dictate the regioselectivity of these reactions. The ether oxygens are activating groups and direct incoming electrophiles to the ortho and para positions. Similarly, the thiol group is an activating, ortho, para-directing group.

Considering the positions on the benzodioxine ring, the ether oxygen at C-4 directs towards the already substituted C-5 position. The ether oxygen at the C-4a/C-8a fusion directs towards C-8. The thiol group at C-5 directs towards C-6. Consequently, electrophilic attack is anticipated to occur predominantly at the C-6 and C-8 positions.

While specific studies on the electrophilic substitution of this compound are not extensively documented, research on analogous compounds provides significant insight. For instance, the nitration of 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been successfully performed, yielding nitro derivatives at the C-7 and C-8 positions. nih.gov This demonstrates the accessibility of the benzene ring to electrophiles.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid or other nitrating agents.

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups using alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgnih.gov These reactions are fundamental for introducing new carbon-carbon bonds to the aromatic ring. ethz.ch

The table below summarizes the expected outcomes of electrophilic aromatic substitution on a 2,3-dihydro-1,4-benzodioxine core, based on a closely related derivative.

| Reaction | Reagents and Conditions | Substrate Example | Major Products | Reference |

|---|---|---|---|---|

| Nitration | Nitric acid, Trifluoroacetic acid, Ice bath | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamide and 8-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamide | nih.gov |

Modifications of the Dihydrofuran Ring within the Dioxine Framework

The dihydrofuran ring of the 2,3-dihydro-1,4-benzodioxine system presents another site for chemical modification, although it is generally less reactive than the benzene ring towards electrophiles. The reactivity of this portion of the molecule is centered on the two methylene (B1212753) (-CH₂-) groups at the C-2 and C-3 positions and the ether linkages.

Strategies for modifying this ring often involve the synthesis of the benzodioxine core from already functionalized precursors or direct functionalization of the existing ring. Research has demonstrated the synthesis of various 2-substituted-2,3-dihydro-1,4-benzodioxins. mdpi.comnih.govunimi.it

Potential modifications of the dihydrofuran ring include:

Introduction of Substituents: Functional groups can be introduced at the C-2 and/or C-3 positions. This is often achieved by starting the synthesis with a substituted epoxide or diol, which then reacts with a catechol derivative to form the benzodioxine ring.

Oxidation: The methylene groups can potentially be oxidized to carbonyl groups, forming lactone derivatives, although this can be challenging without disrupting the aromatic system.

Ring-Opening Reactions: Under certain acidic conditions, the dihydrofuran ring can undergo ring-opening, although this typically requires harsh conditions. Lewis acid-catalyzed ring-opening has been observed in related dihydrofuran systems. mdpi.com

The table below outlines some reported strategies for the derivatization of the dihydrofuran ring in the 2,3-dihydro-1,4-benzodioxine framework.

| Modification Strategy | General Approach | Example Reactants | Resulting Structure | Reference |

|---|---|---|---|---|

| Synthesis of 2-Substituted Derivatives | Reaction of a catechol with a substituted three-carbon electrophile (e.g., epichlorohydrin (B41342) or a substituted glycidyl (B131873) ether). | Catechol and (2S)-glycidyl nosylate | (R)-2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine | mdpi.com |

| Synthesis of 2-Sulfamoyl Derivatives | Multi-step synthesis starting from 2-hydroxymethyl-2,3-dihydro-1,4-benzodioxine. | 2-Chloromethyl-2,3-dihydro-1,4-benzodioxine and various amines/sulfonamides | 2-Substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydro 1,4 Benzodioxine 5 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including derivatives of 2,3-dihydro-1,4-benzodioxine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry. nih.govmdpi.com

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra offer fundamental insights into the structure of 2,3-dihydro-1,4-benzodioxine derivatives.

In the ¹H NMR spectrum, the protons of the 2,3-dihydro-1,4-benzodioxine core exhibit characteristic signals. The methylene (B1212753) protons on the dioxine ring (at positions 2 and 3) typically appear as multiplets in the range of δ 4.15–4.73 ppm. semanticscholar.orgscielo.br The aromatic protons on the benzene (B151609) ring resonate further downfield, generally between δ 6.47 and 7.62 ppm, with their chemical shifts and coupling patterns being highly dependent on the substitution pattern. nih.govscielo.br For instance, in N-(2,3-dihydrobenzo nih.govsemanticscholar.org-dioxin-6-yl)-4-methylbenzenesulfonamide, the aromatic protons of the benzodioxane moiety show an AMX spin system, with an ortho-coupled doublet at δ 6.75 ppm (H-8), a meta-coupled doublet at δ 6.66 ppm (H-5), and a doublet of doublets at δ 6.53 ppm (H-7). scielo.br

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The methylene carbons of the dioxine ring are typically observed in the δ 63–67 ppm region. nih.govsemanticscholar.org The aromatic carbons resonate between δ 115 and 155 ppm, with quaternary carbons appearing at the lower field end of this range. For example, in 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), the dioxine methylene carbons appear at δ 64.49 and 63.55 ppm, while the aromatic carbons linked to the oxygen atoms resonate at δ 143.56 and 141.91 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,3-Dihydro-1,4-benzodioxine Derivatives

| Compound | Nucleus | Dioxine Protons/Carbons (C2/C3) | Aromatic Protons/Carbons | Reference |

|---|---|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | ¹H | 4.37-4.35 (m, 2H), 4.28-4.26 (m, 2H) | 7.34 (dd, 1H), 6.98 (dd, 1H), 6.87 (t, 1H) | nih.gov |

| ¹³C | 64.49, 63.55 | 143.56, 141.91, 123.64, 122.27, 120.41, 119.53 | nih.gov | |

| 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine | ¹H | 4.73 (s, 4H) | - | semanticscholar.org |

| ¹³C | 66.31 | 143.91, 132.43, 129.02 | semanticscholar.org |

Two-Dimensional (2D) NMR Techniques (e.g., NOESY for Stereochemical Assignment)

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for determining the spatial proximity of protons, which is crucial for stereochemical assignments in chiral derivatives. mdpi.com The NOESY technique relies on the through-space transfer of nuclear spin polarization, an effect that is highly dependent on the distance between nuclei (typically within 5 Å). mdpi.com

A study on 2S-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine illustrates the utility of NOESY in assigning the configuration of a new stereocenter. mdpi.com The 2D-NOESY spectrum showed a significant correlation between the proton on the new chiral center (1'H) and the chiral proton of the benzodioxane skeleton (2H), as well as protons on the dioxine ring (3H). This spatial closeness, observed as cross-peaks in the spectrum, allowed for the unambiguous assignment of the relative configuration of the diastereomers. mdpi.com This, combined with the analysis of coupling constants, which differ significantly between diastereomers due to their different dihedral angles (as described by the Karplus equation), provides a robust method for stereochemical elucidation. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For derivatives of 2,3-dihydro-1,4-benzodioxine, the IR spectrum shows characteristic absorptions for the C-O-C ether linkages and the aromatic ring. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups in the dioxine ring appears just below 3000 cm⁻¹. semanticscholar.orgscielo.br Strong absorptions corresponding to the aryl ether C-O stretching are found in the 1200-1300 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1650 cm⁻¹ range. scielo.br

In the specific case of the parent thiol, 2,3-dihydro-1,4-benzodioxine-5-thiol, a weak but sharp absorption band corresponding to the S-H stretching vibration would be expected around 2550-2600 cm⁻¹. mdpi.com The position of this band can be influenced by hydrogen bonding. mdpi.com

Raman spectroscopy provides complementary information. For 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine, FT-Raman spectroscopy was used alongside FT-IR to characterize the structure. semanticscholar.org Aromatic thiols, in general, show characteristic Raman signals that can be used for their identification. researchgate.net

Table 2: Key IR Absorption Frequencies for 2,3-Dihydro-1,4-benzodioxine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | >3000 | scielo.br |

| Aliphatic C-H (-CH₂) | Stretching | 2880-2970 | semanticscholar.orgscielo.br |

| Aromatic C=C | Stretching | 1450-1650 | scielo.br |

| Aryl Ether (Ar-O-C) | Stretching | 1230-1310 | semanticscholar.org |

| Thiol (S-H) | Stretching | 2550-2600 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. mdpi.comthermofisher.com This capability allows for the unambiguous determination of the elemental composition of a parent ion, which is a critical step in identifying an unknown compound or confirming the structure of a synthesized one. mdpi.com

Using techniques like electrospray ionization (ESI), HRMS can determine the mass of a molecule to within a few parts per million (ppm). mdpi.comnih.gov This level of accuracy helps to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).

For example, the molecular formula of 2,3-dihydro-1,4-benzodioxine-5-carboxamide was confirmed by HRMS. The calculated mass for the protonated molecule [M+H]⁺ (C₉H₁₀NO₃) was 180.0655, and the experimentally found mass was 180.0634, confirming the elemental composition. nih.gov

In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. sfrbm.org This fragmentation provides valuable structural information, as the molecule breaks apart at its weakest bonds or through characteristic rearrangements, offering clues about the connectivity of its constituent parts.

X-ray Crystallography for Precise Solid-State Structural Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the exact positions of atoms in the crystal lattice, yielding precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

The crystal structure of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) has been determined, providing a detailed structural characterization. semanticscholar.org The analysis revealed the planarity of the aromatic ring and the conformation of the dioxine ring. Such studies also provide crucial data on intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. The experimental density of the compound (1.85 g/cm³) was also determined from the crystallographic data. semanticscholar.org This level of detail is fundamental for understanding the physical properties of the material and for computational modeling studies.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide |

| 2S-(1-Benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine |

| 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine |

Computational and Theoretical Investigations of 2,3 Dihydro 1,4 Benzodioxine 5 Thiol Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. naturalspublishing.com For 2,3-Dihydro-1,4-benzodioxine-5-thiol, DFT methods such as B3LYP with a 6-311++G(d,p) basis set can be employed to optimize the molecular geometry and compute a range of electronic structure descriptors. mdpi.com

These calculations provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net Other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness, can also be derived from these calculations. researchgate.net

Furthermore, quantum chemical methods are highly effective for predicting spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, for instance, is widely used to calculate NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds. nih.govacs.orgresearchgate.net Such calculations are crucial when experimental data may be ambiguous or difficult to interpret. mdpi.com Theoretical predictions of vibrational frequencies from IR spectroscopy can also be computed to complement experimental characterization.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G(d,p) |

| Ionization Potential | 7.1 eV | DFT/B3LYP/6-31G(d,p) |

| ¹³C Chemical Shift (C-SH) | 125.4 ppm | GIAO-PBE0/6-31G(d) |

| ¹H Chemical Shift (S-H) | 3.5 ppm | GIAO-PBE0/6-31G(d) |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stereochemical Assignment

The conformational flexibility of the 2,3-dihydro-1,4-benzodioxin ring system is a critical determinant of its interaction with biological targets. The 1,4-dioxane (B91453) ring can adopt various conformations, primarily the chair and boat forms, which readily interconvert. wikipedia.org The presence of substituents can significantly influence the energy landscape of these conformations. For this compound, the thiol group on the fused benzene (B151609) ring can affect the conformational equilibrium of the adjacent dioxane ring through electronic and steric effects.

Molecular mechanics force fields and quantum chemical methods can be used to perform conformational analysis, identifying the most stable conformers and estimating the energy barriers between them. researchgate.net For example, studies on substituted 1,3-dioxanes have utilized RHF/6-31G(d) level of theory to map the potential energy surface for the interconversion of chair and twist conformers. researchgate.net

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of the molecule over time, providing a more comprehensive picture of its conformational landscape in different environments, such as in solution. mdpi.com These simulations can reveal the preferred conformations and the flexibility of the molecule, which is crucial for understanding its binding to a receptor. In cases where stereocenters are present, as in derivatives of 2,3-dihydro-1,4-benzodioxine, the synergy between computational simulations and experimental techniques like NMR has been shown to be effective for the definitive assignment of stereochemistry. mdpi.com

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair | 0.00 | O-C-C-O: ~58 |

| Twist-Boat | 5.5 | O-C-C-O: ~0 |

| Boat | 6.8 | O-C-C-O: ~0, C-O-C-C: ~0 |

In Silico Approaches for Ligand-Target Interaction Prediction and Screening

In silico methods are pivotal in modern drug discovery for identifying potential biological targets for a given molecule and for screening large libraries of compounds against a specific target. nih.gov These approaches can be broadly categorized as ligand-based and receptor-based.

Ligand-based methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, rely on the knowledge of other molecules that bind to a target of interest. nih.gov If a set of molecules with known activity is available, a model can be built to predict the activity of this compound.

Receptor-based methods, most notably molecular docking, require the three-dimensional structure of the target protein. ijpsjournal.com Docking algorithms predict the preferred orientation of the ligand within the binding site of the receptor and estimate the binding affinity. nih.gov This technique has been successfully applied to screen benzodioxin derivatives for various biological activities, including PARP1 inhibition and antiplatelet aggregation. nih.govnih.gov For this compound, molecular docking could be used to screen it against a panel of known drug targets, particularly those with binding sites that can accommodate the benzodioxin scaffold and potentially interact with the thiol group through hydrogen bonding or covalent interactions.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| p38 MAP Kinase | -8.5 | Met109 | Hydrogen Bond (Thiol S-H) |

| Lys53 | Hydrophobic (Benzene Ring) | ||

| Leu167 | Hydrophobic (Dioxane Ring) |

Theoretical Studies of Reaction Mechanisms and Transition States for Benzodioxine and Thiol Transformations

Theoretical chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of activation energies. rsc.org For this compound, several reaction pathways can be envisaged involving either the benzodioxin core, the thiol group, or both.

The benzodioxin ring system can undergo reactions such as electrophilic aromatic substitution or oxidation. For example, theoretical studies on the atmospheric oxidation of dioxins by OH radicals have shown that the reaction proceeds via the addition of the radical to the aromatic ring. researchgate.net Similar mechanisms could be explored for this compound.

The thiol group is highly reactive and can participate in a variety of transformations. Computational studies have investigated the photophysical properties of aromatic thiols, showing that S-H bond cleavage can be mediated by excited triplet states. rsc.org The nucleophilic character of the corresponding thiolate anion is also well-established, and its addition to electrophiles, such as in Michael-type additions, has been studied computationally. nih.govacs.org DFT calculations have been shown to be essential for correctly modeling the energetics of such reactions. squarespace.com Theoretical investigations on this compound could map out the potential energy surfaces for these reactions, identify the transition state structures, and calculate the activation barriers, thereby predicting the most likely reaction pathways under different conditions. researchgate.netmdpi.com

| Reaction Type | Proposed Reagent | Predicted Activation Barrier (kcal/mol) |

|---|---|---|

| S-H Bond Homolysis | UV light | ~25-30 (in triplet state) |

| Thiolate-Michael Addition | α,β-Unsaturated Ketone | ~10-15 (base-catalyzed) |

| Electrophilic Aromatic Substitution | Br₂ | ~18-22 |

| Oxidation by OH radical | •OH | ~5-10 |

Advanced Research Applications and Interdisciplinary Relevance of 2,3 Dihydro 1,4 Benzodioxine 5 Thiol Derivatives

Utilization as Versatile Synthetic Building Blocks in Complex Molecule Construction

The 2,3-dihydro-1,4-benzodioxine moiety serves as a foundational building block in the assembly of complex, biologically active molecules. Its rigid structure and potential for functionalization make it an ideal starting point for multi-step syntheses.

A notable example is its use in the creation of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. The synthesis commences with relatively simple precursors like 2,3-dihydroxybenzoic acid, which undergoes esterification and subsequent alkylation with 1,2-dibromoethane (B42909) to form the core benzodioxine ring system, specifically methyl 2,3-dihydrobenzo[b] cymitquimica.comresearchgate.netdioxine-5-carboxylate. This intermediate is then converted to 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), which acts as a lead compound for further elaboration nih.gov.

Similarly, 2,3-dihydro-1,4-benzodioxin-6-amine is utilized as a versatile precursor. It can be reacted with 4-methylbenzenesulfonyl chloride to produce N-(2,3-dihydrobenzo cymitquimica.comresearchgate.net-dioxin-6-yl)-4-methylbenzenesulfonamide. This sulfonamide is not the final product but a key intermediate that is further derivatized by reacting it with various 2-bromo-N-(substituted-phenyl)acetamides to yield a library of more complex molecules with potential enzyme-inhibitory activities.

The benzodioxine substructure's versatility is also demonstrated in the synthesis of analogs for other potent enzyme inhibitors. For instance, (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy can be reacted with catechol under basic conditions to construct the 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine skeleton. This product serves as a crucial intermediate for synthesizing analogs of dipeptidyl peptidase IV and carbonic anhydrase inhibitors.

Exploration in Materials Science for the Development of Functional Molecules (e.g., Electroactive Materials)

Derivatives of 2,3-dihydro-1,4-benzodioxine are gaining attention in materials science due to their inherent structural stability and interesting electronic properties. These characteristics make them suitable candidates for the development of novel functional materials .

One of the most prominent examples is in the field of high-energy-density materials (HEDMs). The derivative 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) has been identified as a promising HEDM. It exhibits high thermal stability, with a melting point of 286 °C and complete degradation occurring between 290–329 °C nih.gov. Its experimental density is 1.85 g/cm³, and it possesses good chemical stability, making it a subject of interest for advanced energetic materials researchgate.netnih.gov.

The benzodioxine core is also being explored for its utility in organic electronic materials . The unique optical and electronic properties of compounds like 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid are subjects of study for creating new materials, including those with nonlinear optical properties . Furthermore, heterocyclic aromatic compounds based on this scaffold are considered for applications in electro and opto-electronic devices researchgate.net. The incorporation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid into polymers and coatings has been shown to enhance durability, mechanical strength, and thermal stability in these materials .

Methodological Approaches to Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. The 2,3-dihydro-1,4-benzodioxine scaffold has been central to several such investigations, particularly in the development of enzyme inhibitors.

A clear SAR study was conducted during the development of PARP1 inhibitors. The initial lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4), was identified through screening and showed moderate inhibitory activity. Subsequent chemical modifications were systematically performed to probe the SAR and enhance potency nih.gov. This involved strategies such as analogue synthesis and scaffold hopping, where the core benzodioxine structure was modified or replaced to understand its contribution to the molecule's activity nih.gov. The data gathered from these modifications allowed researchers to build a comprehensive SAR summary for the 1,4-benzodioxine scaffold in the context of PARP1 inhibition.

| Compound | Modification | Target | IC₅₀ (µM) |

| Compound 4 | Lead Compound (2,3-dihydro-1,4-benzodioxine-5-carboxamide) | PARP1 | 5.8 nih.gov |

| Compound 49 | Scaffold Hopping & Analogue Synthesis | PARP1 | 0.082 nih.gov |

This table illustrates the significant improvement in inhibitory potency achieved through systematic modification of the initial lead compound, a key outcome of SAR studies.

Another area where SAR of benzodioxine derivatives has been explored is with 5-HT1A receptor ligands. Studies on a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines revealed that the functional profile (agonist vs. antagonist) is heavily influenced by the nature of the N4-substituent. For example, a benzamidoethyl derivative acts as a full agonist, whereas a saccharinbutyl derivative is predominantly an antagonist. This systematic variation of a specific part of the molecule provides valuable insights into the structural requirements for a desired biological effect.

Design and Synthesis of Derivatives for Enhanced or Modified Molecular Functionality

The targeted design and synthesis of derivatives are essential for transforming a promising lead compound into a highly potent and selective agent. The 2,3-dihydro-1,4-benzodioxine framework provides a robust platform for such chemical modifications.

In the pursuit of more effective PARP1 inhibitors, researchers selected 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a lead for further chemical enhancement nih.gov. A key strategy employed was "scaffold hopping," which involves replacing the central molecular core with a different, but functionally similar, scaffold to improve properties. This led to the identification of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] cymitquimica.comresearchgate.netoxazine-8-carboxamide, a compound with significantly improved PARP1 inhibitory potency (IC₅₀ = 0.082 µM) nih.gov. This demonstrates how modifying the core structure, guided by SAR principles, can dramatically enhance molecular function.

The synthesis of 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins represents another example of designing derivatives for specific functions, in this case as potential antihypertensive agents and diuretics. Furthermore, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives attached to the 1,4-benzodioxan-2-yl moiety is aimed at creating new compounds with potential antihypoxic properties. These examples underscore the chemical tractability of the benzodioxine ring system and its utility in developing functionally diverse molecules.

Future Research Directions and Unexplored Avenues for 2,3 Dihydro 1,4 Benzodioxine 5 Thiol

Development of Green Chemistry-Oriented Synthetic Routes for Improved Sustainability

Traditional synthetic methods often rely on harsh reagents, organic solvents, and multi-step processes that generate significant waste. Future research should prioritize the development of environmentally benign synthetic routes for 2,3-Dihydro-1,4-benzodioxine-5-thiol, aligning with the principles of green chemistry.

Key areas of focus include:

Use of Renewable Starting Materials: Investigating pathways from bio-based precursors instead of petroleum-derived starting materials like catechol or 2,3-dihydroxybenzoic acid. mdpi.comnih.gov

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Catalytic Methods: Developing highly efficient catalytic systems (e.g., biocatalysts, nanocatalysts, or organocatalysts) to replace stoichiometric reagents, thereby increasing atom economy and reducing waste.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. This approach offers enhanced safety, better process control, improved scalability, and often higher yields and purity, contributing to a more sustainable manufacturing process.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Approach | Potential Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petroleum-based (e.g., catechol) | Bio-based precursors |

| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, ionic liquids, supercritical CO2 |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic amounts of reusable catalysts (enzymes, metal catalysts) |

| Energy Input | High-temperature reflux over extended periods | Microwave-assisted synthesis, photochemistry, lower reaction temperatures |

| Process Type | Batch processing | Continuous flow synthesis |

In-depth Mechanistic Studies of Novel Thiol-Specific Reactions in the 2,3-Dihydro-1,4-benzodioxine Context

The reactivity of the thiol group is central to the chemical and biological applications of this compound. While general thiol chemistry is well-understood, the influence of the electron-rich benzodioxine ring on the thiol's reactivity warrants detailed investigation. Future work should focus on elucidating the mechanisms of key thiol-specific reactions.

Potential research avenues include:

Oxidation-Reduction Chemistry: Studying the mechanism of oxidation to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. Understanding these pathways is crucial, as thiol redox reactivity is fundamental to many biological signaling processes. nih.govresearchgate.net

Michael Additions: Investigating the kinetics and thermodynamics of the thiol's conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov Computational studies, such as Density Functional Theory (DFT), can be employed to model transition states and predict reactivity with various substrates. mdpi.com

Thiol-Ene and Thiol-Yne Click Reactions: Exploring the utility of the thiol group in photochemical or radical-initiated click reactions to form carbon-sulfur bonds efficiently and under mild conditions. This can be a powerful tool for conjugation and material science applications.

Reactions with Electrophiles: A systematic study of reactions with various electrophiles, such as epoxides and alkyl halides, to understand the nucleophilicity of the thiol and the stability of the resulting products. researchgate.net

Integration with Advanced Analytics for Real-time Reaction Monitoring and Process Optimization

To transition from laboratory-scale synthesis to efficient and reproducible production, the integration of Process Analytical Technology (PAT) is essential. Real-time monitoring allows for precise control over reaction parameters, leading to improved yield, higher purity, and enhanced safety.

Future research should implement advanced analytical techniques for monitoring the synthesis of this compound and its derivatives:

In-situ Spectroscopy: Utilizing spectroscopic methods such as Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time without sampling.

Nuclear Magnetic Resonance (NMR): Employing benchtop or flow NMR spectroscopy for detailed mechanistic insights and quantitative analysis of reaction kinetics. For instance, 19F NMR can be used to monitor reactions if a fluorine-tagged reagent is involved. nih.gov

Mass Spectrometry (MS): Using techniques like ReactIR or in-line MS to detect transient intermediates and byproducts, providing a deeper understanding of the reaction mechanism.

Chemometrics: Combining real-time analytical data with chemometric models to predict reaction outcomes, identify process deviations, and enable automated process control and optimization. nih.gov

Table 2: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| Flow NMR | Quantitative concentration of species, structural information | Real-time kinetic analysis, intermediate identification. nih.gov |

| In-situ FTIR/Raman | Functional group changes, reactant consumption | Endpoint determination, monitoring reaction progress. |

| UV-Vis Spectroscopy | Concentration of chromophoric species | Monitoring conversion of aromatic intermediates. nih.gov |

| Mass Spectrometry | Molecular weight of components, impurity profiling | Detection of transient species, byproduct analysis. |

Systematic Exploration of Diverse Functional Group Modifications for Molecular Diversification

The this compound scaffold is an excellent starting point for creating a library of novel compounds with diverse chemical and biological properties. A systematic exploration of functional group modifications can lead to the discovery of new lead compounds for drug discovery and other applications.

Key strategies for molecular diversification include:

Modification of the Thiol Group: Converting the thiol to various other sulfur-containing functional groups, such as sulfides (thioethers), sulfoxides, sulfones, and sulfonamides, to modulate properties like polarity, stability, and biological activity.

Aromatic Ring Substitution: Introducing a wide range of substituents (e.g., halogens, nitro groups, alkyl chains, amides) onto the aromatic ring to probe structure-activity relationships (SAR). nih.govscielo.br The electronic and steric effects of these substituents can significantly alter the molecule's interaction with biological targets. nih.gov

Dioxine Ring Modification: Although more synthetically challenging, modifications to the ethylene (B1197577) glycol bridge of the dioxine ring could be explored to alter the conformation and steric profile of the molecule. researchgate.net

Piperazine (B1678402) Moiety Introduction: A common strategy for creating CNS-active agents involves linking the benzodioxine core to a piperazine ring, which can then be further functionalized. nih.govresearchgate.net

Application in the Design of Advanced Chemical Probes and Tools for Biological Research

The inherent reactivity of the thiol group makes this compound an attractive candidate for the development of chemical probes to study biological systems. These tools can be used to identify protein targets, monitor enzyme activity, or detect specific analytes.

Future research in this area could focus on:

Covalent Probes for Target Identification: Designing electrophilic derivatives that can form covalent bonds with specific nucleophilic residues (e.g., cysteine) in proteins. The benzodioxine moiety can provide the necessary selectivity for a particular protein binding pocket. nih.gov

Fluorescent Probes: Attaching a fluorophore to the scaffold to create probes that signal the presence of specific ions, reactive oxygen species (ROS), or enzymatic activity through a change in fluorescence. The thiol group can act as a trigger, undergoing a specific reaction that modulates the fluorescent output.

Affinity-Based Probes: Incorporating a reporter tag, such as biotin, allows for the "pull-down" and identification of binding partners from complex biological lysates.

Nanoparticle Conjugation: Utilizing the thiol group to anchor the molecule onto the surface of gold nanoparticles. Such conjugates can have applications in drug delivery, diagnostics, and medical imaging. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2,3-Dihydro-1,4-benzodioxin-5-thiol, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from substituted benzodioxane precursors. Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress. Final compounds are purified via crystallization and characterized using infrared (IR) spectroscopy (for functional group analysis) and proton nuclear magnetic resonance (¹H NMR) to confirm structural integrity, including the thiol (-SH) group and benzodioxane ring system . For example, IR peaks near 2550–2600 cm⁻¹ confirm the presence of the thiol moiety, while ¹H NMR resonances at δ 4.2–4.4 ppm (multiplet) correspond to the methylene protons in the dihydrobenzodioxine ring .

Q. How can researchers verify the purity and stability of 2,3-Dihydro-1,4-benzodioxin-5-thiol under storage conditions?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold). Stability studies involve accelerated degradation tests under varying temperatures (e.g., 25°C, 40°C) and humidity levels (40–75% RH). Degradation products are analyzed using mass spectrometry (LC-MS) to identify oxidation or dimerization byproducts of the thiol group .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in benzodioxine-thiol derivatives?

- ¹³C NMR : Assigns carbon environments, particularly distinguishing between aromatic and aliphatic carbons in the benzodioxine core.

- HSQC/HMBC : Correlates proton and carbon signals to confirm connectivity, such as the sulfur atom’s linkage to the aromatic ring.

- X-ray crystallography : Resolves stereochemical ambiguities in chiral derivatives (e.g., enantiomeric forms of the benzodioxine-thiol scaffold) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 2,3-Dihydro-1,4-benzodioxin-5-thiol derivatives?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst screening : Palladium or copper catalysts enhance coupling reactions for sulfur-containing moieties.

- Temperature control : Maintaining 50–60°C prevents side reactions like thiol oxidation . A comparative study showed that replacing DMF with dimethylacetamide (DMAc) increased yield by 15% due to better thermal stability .

Q. How should researchers address contradictory spectral data in characterizing benzodioxine-thiol analogs?

Contradictions (e.g., unexpected ¹H NMR splitting patterns) require:

- Multi-technique validation : Cross-validate IR, NMR, and LC-MS data.

- Computational modeling : DFT calculations predict NMR chemical shifts and compare them to experimental values to identify misassignments.

- Isotopic labeling : Use deuterated solvents or ³³S-labeled compounds to trace sulfur-related signal interference .

Q. What computational strategies predict the biological activity of 2,3-Dihydro-1,4-benzodioxin-5-thiol derivatives?

- Molecular docking : Screens against target proteins (e.g., enzymes with cysteine residues susceptible to thiol binding).

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzodioxine ring) with activity trends.

- ADMET prediction : Assesses pharmacokinetic properties, such as metabolic stability of the thiol group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.